molecular formula C9H18N2O3 B076953 Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 14000-66-9

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Numéro de catalogue: B076953
Numéro CAS: 14000-66-9
Poids moléculaire: 202.25 g/mol
Clé InChI: MHBJYKMWVCDLPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a piperazine derivative characterized by an ethyl carboxylate group at the 1-position and a 2-hydroxyethyl substituent at the 4-position of the piperazine ring.

Propriétés

IUPAC Name

ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-2-14-9(13)11-5-3-10(4-6-11)7-8-12/h12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBJYKMWVCDLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281616
Record name ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14000-66-9
Record name 14000-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14000-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Two-Step Synthesis via Intermediate Formation

The synthesis typically proceeds through two stages:

  • Formation of N-(2-Hydroxyethyl)piperazine :

    • Reductive alkylation : Monoethanolamine and diethanolamine undergo cyclization under hydrogen pressure in the presence of catalysts such as nickel or cobalt oxides. This method, described in patent US4338443A, achieves up to 86% yield under optimized conditions.

    • Catalytic amination : Diethanolamine reacts with hydrogen over γ-Al₂O₃-supported catalysts at 130–250°C, producing N-(2-hydroxyethyl)piperazine with 96.9% selectivity.

  • Carboxylation with Ethyl Chloroformate :

    • The intermediate reacts with ethyl chloroformate in anhydrous solvents (e.g., tetrahydrofuran) using triethylamine as a base. This step introduces the ethyl carboxylate group, yielding the final product.

Catalytic Methods and Reaction Conditions

Reductive Alkylation Catalysts

Catalyst composition significantly impacts yield and selectivity:

Catalyst System Temperature Pressure Yield Selectivity
Ni/γ-Al₂O₃160°C5.0 MPa86.4%96.9%
Co-Cu-Mg/Zeolite200°C3.5 MPa78.2%89.5%
  • Nickel-based catalysts exhibit superior activity due to their ability to facilitate hydrogenolysis of C–O bonds while minimizing over-alkylation.

Carboxylation Step Optimization

Key parameters for the second stage include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction kinetics.

  • Base selection : Triethylamine outperforms weaker bases like sodium bicarbonate by neutralizing HCl byproducts efficiently.

Industrial-Scale Production Strategies

Continuous-Flow Reactor Systems

Large-scale synthesis employs fixed-bed reactors for catalytic amination:

  • Process details :

    • Catalyst bed height: 0.3 m

    • Feed rate: 60 mL/h of 30% diethanolamine solution

    • Hydrogen-to-feed molar ratio: 1:5

  • Advantages :

    • Reduced side product formation (e.g., N,N'-bis(2-hydroxyethyl)piperazine).

    • Scalability to ton-scale production with >99% purity post-distillation.

Challenges and Mitigation Strategies

Byproduct Formation

  • N,N'-Bis(2-hydroxyethyl)piperazine :

    • Cause : Excess ethylene oxide or prolonged reaction times.

    • Solution : Strict stoichiometric control and real-time monitoring via gas chromatography.

Catalyst Deactivation

  • Coking and sintering : Mitigated through periodic regeneration cycles (e.g., oxidative treatment at 400°C) .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Piperazine derivatives often undergo nucleophilic substitution at the piperazine nitrogen or hydroxyl group. For example:

  • Bromination : In tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, the hydroxyl group is converted to bromide using carbon tetrabromide and triphenylphosphine in dichloromethane at 20°C (yield: 83.7%) .

  • Functionalization : Ethyl piperazine-1-carboxylate derivatives react with electrophiles (e.g., acyl chlorides) to form amides or esters .

Reaction Type Reagents/Conditions Product Yield Source
BrominationCBr₄, PPh₃, CH₂Cl₂, 20°C4-(2-bromoethyl)piperazine-1-carboxylate83.7%
AlkylationAlkyl halides, baseN-alkylpiperazine derivatives

Condensation and Rearrangement

Piperazine carboxylates participate in condensation reactions. For instance:

  • Rearrangement : Structural isomers of 2-methyl-2-hydroxypropyl piperazine carboxylates undergo thermal rearrangement (70°C or reflux) in aprotic or protic solvents to form thermodynamically stable products .

  • Bis-Adduct Formation : Reactions with isobutylene carbonate and excess piperazine yield bis-adducts, which can be converted back to mono-adducts via reflux .

Protection/Deprotection Strategies

  • Boc Protection : The tert-butoxycarbonyl (Boc) group in tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is removed using trifluoroacetic acid to regenerate the free amine .

  • Ethyl Ester Hydrolysis : Ethyl esters (e.g., ethyl piperazine-1-carboxylate) are hydrolyzed under acidic or basic conditions to carboxylic acids .

Oxidation and Reduction

  • Oxidation : The hydroxyl group in N-(2-hydroxyethyl)piperazine derivatives can be oxidized to ketones or carboxylic acids using Swern oxidation or other oxidants .

  • Reduction : Piperazine nitrogens may undergo reductive amination with aldehydes/ketones .

Key Challenges and Side Reactions

  • Bis-Adduct Formation : Reactions with di-electrophiles (e.g., isobutylene carbonate) risk forming bis-adducts, requiring excess piperazine to suppress side products .

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF, acetonitrile) favor higher yields in substitution reactions .

Comparative Reactivity Table

Derivative Reactivity Highlights Source
Ethyl piperazine-1-carboxylateForms amides with amino acids under EDC/HOBt coupling .
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylateBromination at hydroxyl group; Boc deprotection with TFA .
2-Methyl-2-hydroxypropyl piperazine carboxylateThermal isomerization in aprotic solvents (≥70°C) .

Applications De Recherche Scientifique

Chemical Synthesis

EHPC serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals. Its structure allows it to participate in multiple chemical reactions, making it valuable for developing complex molecules.

Synthetic Routes

The synthesis of EHPC typically involves the reaction of piperazine derivatives with ethyl chloroformate and hydroxyethylamine. The general reaction scheme is as follows:

  • Step 1 : Piperazine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl piperazine-1-carboxylate.
  • Step 2 : The resulting intermediate is then reacted with 2-hydroxyethylamine to yield EHPC.

Biological Research

EHPC's structural properties make it suitable for various biological applications, particularly in studying enzyme interactions and cellular pathways.

Case Studies

  • Cell Culture Applications : EHPC has been utilized in cell culture systems as a buffering agent, similar to HEPES (4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid), which is widely used for maintaining physiological pH in biological experiments .
  • Drug Development : Research indicates that derivatives of EHPC may exhibit therapeutic properties, making it a candidate for drug development in treating neurological disorders due to its ability to cross the blood-brain barrier effectively .

Medicinal Chemistry

In medicinal chemistry, EHPC is investigated for its potential therapeutic effects. Its derivatives are being explored for their roles in drug formulation and development.

Therapeutic Applications

  • Antidepressants : Some studies suggest that modifications of EHPC can lead to compounds with antidepressant properties, affecting serotonin receptors .
  • Anti-cancer Agents : Research has indicated that certain analogs of EHPC may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Industrial Applications

EHPC is also relevant in various industrial sectors, particularly in the production of agrochemicals and specialty chemicals.

Agrochemical Production

The compound's ability to act as a building block for agrochemical formulations highlights its significance in agricultural research and development. Its derivatives are being studied for their efficacy as herbicides and insecticides .

Mécanisme D'action

The mechanism of action of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various biochemical processes due to its functional groups and structural properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent at Piperazine 4-Position Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate 2-Hydroxyethyl ~230.28 Ester, hydroxyl Moderate (polar groups enhance aqueous solubility)
tert-Butyl 4-(2-((2-hydroxyethyl)amino)...piperazine-1-carboxylate (Intermediate 26a) Hydroxyethylamino-xanthenoxypropyl ~634.70* Ester, hydroxyl, tertiary amine Low (bulky substituents reduce solubility)
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate 4-Aminophenyl ~279.34 Ester, primary amine Moderate (amine enhances solubility)
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate (304f) Indole-propyl ~357.44 Ester, indole Low (hydrophobic indole group)
Ethyl 4-(2-hydroxy-3-(xanthen-2-yloxy)propyl)piperazine-1-carboxylate (XVIII) Xanthenoxy-hydroxypropyl ~510.55* Ester, hydroxyl, ether Very low (highly hydrophobic xanthene)

*Calculated based on structural formulas.

Key Observations:
  • Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances aqueous solubility compared to bulky hydrophobic substituents (e.g., xanthene in XVIII) .
  • Stability : Ethyl esters (as in the target compound) are more prone to hydrolysis than tert-butyl esters (Intermediate 26a) .
  • Bioactivity : Hydroxyl-containing derivatives (e.g., XVIII) exhibit significant biological activity but may suffer from cytotoxicity due to reactive oxygen species generation .
Antimicrobial Activity
  • Ethyl 4-(2-hydroxy-3-(xanthen-2-yloxy)propyl)piperazine-1-carboxylate (XVIII) : Demonstrated 94% inhibition of Mycobacterium tuberculosis growth but showed cytotoxicity (SI < 1) .
Anticancer Activity
  • tert-Butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy)ethyl)piperazine-1-carboxylate (11) : Exhibited antitumor activity against HepG2 cells (IC50 = 5.89 µM), suggesting that piperazine-ester hybrids with aromatic moieties are promising scaffolds .
Neurological Targets
  • Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate (304d) : Synthesized via hydroformylation/Fischer indolization, this compound’s indole group aligns with serotonin receptor ligands, though its specific activity remains uncharacterized .

Key Research Findings and Trends

Hydroxyl vs. Aromatic Substituents : Hydroxyethyl groups improve solubility but may introduce instability (e.g., ester hydrolysis), whereas aromatic substituents (indole, phenyl) enhance target binding but reduce solubility .

Toxicity Trade-offs : Compounds like XVIII show potent bioactivity but high cytotoxicity, underscoring the need for balanced substituent design .

Synthetic Flexibility : Piperazine-ester derivatives are accessible via diverse routes (e.g., reductive amination, coupling reactions), enabling rapid structural diversification .

Activité Biologique

Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (EPC) is a compound characterized by its unique piperazine ring structure, which is common in various biologically active molecules. This article explores the biological activity of EPC, focusing on its potential applications in medicinal chemistry, including its role as a building block in drug synthesis and its interactions with biological targets.

Chemical Structure and Properties

EPC comprises a six-membered piperazine ring with two nitrogen atoms and functional groups that include an ethyl ester and a hydroxyethyl moiety. The chemical structure can be represented as follows:

EPC=C8H16N2O3\text{EPC}=\text{C}_8\text{H}_{16}\text{N}_2\text{O}_3

Piperazine Ring : Provides a scaffold for various biological activities.

  • Hydroxyethyl Group : May enhance solubility and hydrogen bonding interactions.
  • Ethyl Ester : Potentially reactive, allowing for further chemical modifications.

Medicinal Chemistry Applications

The piperazine ring is prevalent in numerous pharmacologically active compounds, including antidepressants, anticonvulsants, and antifungals. The presence of EPC's functional groups suggests potential utility in synthesizing novel therapeutic agents. Research indicates that derivatives of piperazine can exhibit diverse biological activities, making EPC a candidate for further exploration in drug development.

Case Study 1: Anti-inflammatory Potential

A recent investigation into piperazine derivatives found that certain modifications led to compounds with strong anti-inflammatory properties. For example, a compound structurally related to EPC demonstrated significant inhibition of inflammatory markers in animal models . This suggests that EPC could be explored as a scaffold for developing anti-inflammatory agents.

Case Study 2: Anticancer Activity

Research on piperazine-based compounds has revealed their potential as anticancer agents. A derivative similar to EPC was tested against various cancer cell lines, showing promising cytotoxic effects with IC50 values in the low micromolar range . This highlights the potential of EPC to be developed into anticancer therapeutics.

Table 1: Comparison of Biological Activities of Piperazine Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnti-inflammatory0.05
Compound BAnticancer1.96
This compound (EPC)Potential target for further studiesTBD

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves selecting catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate for click chemistry), controlling stoichiometry, and adjusting solvent systems. For example, using a 1:2 ratio of H₂O:DCM as a biphasic medium can enhance reaction efficiency by stabilizing intermediates . Purification via flash chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) is critical to isolate pure products. Monitoring reaction progress with TLC (e.g., 1:2 hexane:ethyl acetate) ensures reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assigns proton and carbon environments, particularly distinguishing piperazine ring substituents (δ ~2.5–4.0 ppm for N–CH₂ groups) .
  • X-ray crystallography : Resolves molecular conformation (e.g., boat/chair conformations of piperazine/piperidine rings) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • MALDI-TOF/MS : Confirms molecular weight and purity (e.g., [M+H]⁺ peaks) .

Q. What safety protocols are essential when handling this compound analogs?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye irritation, as piperazine derivatives often exhibit Category 2 hazards .
  • Employ engineering controls (fume hoods) to minimize inhalation risks.
  • Store compounds in airtight containers under inert atmospheres (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How does the conformational flexibility of the piperazine ring impact the biological activity of this compound derivatives?

  • Methodological Answer : Conformational analysis via X-ray crystallography (e.g., P21/n space group, β = 91.8° for monoclinic systems) reveals that chair/boat conformations influence hydrogen bonding and steric interactions. For example, a chair conformation in the piperazine ring enhances stability through intramolecular C–H···N interactions . Computational modeling (DFT or molecular dynamics) can predict how puckering coordinates (amplitude and phase angles) affect binding to biological targets .

Q. What strategies resolve contradictions in crystallographic data for piperazine-based compounds?

  • Methodological Answer :

  • Multi-scan absorption correction (e.g., SADABS) mitigates errors in diffraction data .
  • Cross-validate results with density functional theory (DFT) to reconcile discrepancies between experimental and calculated bond lengths/angles .
  • Use SHELX programs (e.g., SHELXL for refinement) to optimize structural parameters, ensuring R-factor convergence (e.g., R1 < 0.05) .

Q. How can computational methods predict the pharmacokinetic properties of this compound analogs?

  • Methodological Answer :

  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the piperazine ring) with solubility or bioavailability .
  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like PI3K/Akt/mTOR, using crystal structures (PDB IDs) to guide SAR studies .
  • ADMET prediction tools (e.g., SwissADME) estimate parameters like logP, BBB permeability, and CYP450 inhibition .

Q. What experimental approaches validate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) or enzyme inhibition (e.g., PI3Kα) .
  • In vivo models : Assess efficacy in xenograft tumors, focusing on pharmacokinetic parameters (e.g., half-life, AUC) derived from LC-MS/MS analysis .
  • Thermal shift assays : Confirm target engagement by monitoring protein melting temperature shifts upon ligand binding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.